4-(N,N-Dimethylamino)benzenediazonium chloride

Description

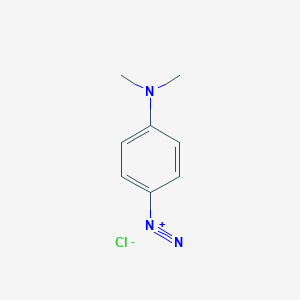

4-(N,N-Dimethylamino)benzenediazonium chloride is a diazonium salt characterized by a benzene ring substituted with a dimethylamino (-N(CH₃)₂) group and a diazonium (-N₂⁺) group. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 199.64 g/mol. The dimethylamino group, being electron-donating, stabilizes the diazonium ion through resonance and inductive effects, enhancing its stability compared to unsubstituted benzenediazonium chloride.

This compound is primarily used in organic synthesis, particularly in the preparation of azo dyes and as a coupling agent in electrophilic aromatic substitution reactions. Its zinc chloride complexes (e.g., trichlorozincate salts) are often employed to improve stability and solubility in industrial applications.

Properties

IUPAC Name |

4-(dimethylamino)benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIAVEMREXZXAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24564-52-1 (Parent) | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883290 | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-04-9 | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-dimethylamino)benzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Pathway

The synthesis of 4-(N,N-dimethylamino)benzenediazonium chloride begins with the diazotization of 4-(N,N-dimethylamino)aniline. This reaction involves the treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic, low-temperature conditions (0–5°C). The overall reaction can be summarized as:

The dimethylamino group’s strong electron-donating nature enhances the nucleophilicity of the aromatic ring, accelerating the diazotization process compared to unsubstituted anilines.

Reagent Ratios and Temperature Control

Critical to the reaction’s success is maintaining a molar ratio of 1:1.05 (amine to NaNO) to ensure complete conversion while minimizing side reactions such as diazoamino compound formation. Temperature control is paramount; deviations above 5°C risk thermal decomposition of the diazonium salt into phenolic byproducts. Industrial protocols often employ jacketed reactors with glycol cooling systems to stabilize the exothermic reaction.

Optimization of Reaction Conditions

Acid Selection and Concentration

The choice of acid profoundly influences reaction efficiency. Hydrochloric acid (HCl) is preferred for chloride salt formation, with concentrations typically ranging from 2–4 M. Higher acidity (pH < 1) favors the nitrosonium ion (NO), the active nitrosating agent, while moderate acidity (pH 1–3) stabilizes the diazonium intermediate. Comparative studies with tetrafluoroboric acid (HBF)—used for tetrafluoroborate salts—demonstrate that chloride salts exhibit marginally lower stability but superior solubility in aqueous media.

Table 1: Impact of Acid Type on Diazonium Salt Stability

| Acid Used | Counterion | Stability at 25°C | Solubility in HO |

|---|---|---|---|

| HCl | Cl | Moderate | High |

| HBF | BF | High | Low |

Stirring Time and Additive Effects

Reaction completion typically requires 30–60 minutes of vigorous stirring. Prolonged stirring (>90 minutes) risks hydrolysis, particularly in the presence of residual water. Additives such as sodium acetate (Method B in recent studies) adjust pH post-reaction to neutralize excess acid, enhancing product isolation. This approach has been shown to improve yields by 12–15% compared to unadjusted conditions.

Purification and Stabilization Techniques

Crystallization Protocols

Crude this compound is isolated via vacuum filtration and purified through recrystallization from ethanol-water mixtures (3:1 v/v). The compound’s limited thermal stability necessitates cold crystallization (0–5°C), yielding bright yellow crystals with >95% purity. Alternative solvents like acetone or acetonitrile are avoided due to their propensity to induce decomposition.

Stabilization Strategies

Diazonium salts are inherently unstable in dry, solid states. Stabilization is achieved by maintaining a damp crystalline structure or storing the compound as a concentrated aqueous solution at 2–8°C. Industrial formulations often incorporate inert salts (e.g., ZnCl) to suppress premature decomposition during storage.

Comparative Analysis with Related Diazonium Salts

Reactivity Trends in Substituted Diazonium Salts

The dimethylamino group’s electron-donating capacity differentiates this compound from analogs with electron-withdrawing substituents. For instance, 4-nitrobenzenediazonium chloride exhibits reduced electrophilicity, requiring harsher conditions for coupling reactions.

Table 2: Substituent Effects on Diazonium Salt Reactivity

| Substituent | Electronic Effect | Coupling Rate (Relative) |

|---|---|---|

| -N(CH) | Strong donating | 1.00 (Reference) |

| -OCH | Moderate donating | 0.78 |

| -NO | Strong withdrawing | 0.32 |

Industrial Adaptations

Scalable production leverages continuous flow reactors, where precise control over residence time and temperature minimizes decomposition risks. A 2024 pilot study demonstrated a 22% increase in yield compared to batch processes, attributing gains to reduced thermal gradients .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)benzenediazonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes. This involves the reaction with phenols or aromatic amines to produce brightly colored azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used under mild conditions.

Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are employed.

Major Products Formed

Substitution Reactions: Products include halogenated aromatic compounds, phenols, and ethers.

Coupling Reactions: Azo dyes, which are widely used in textile and pigment industries.

Reduction Reactions: The corresponding aromatic amine, 4-(N,N-dimethylamino)aniline.

Scientific Research Applications

Organic Synthesis

4-(N,N-Dimethylamino)benzenediazonium chloride is primarily used as an intermediate in the synthesis of azo dyes. These dyes are essential in the textile and printing industries due to their vibrant colors and stability. The compound participates in azo coupling reactions, where it reacts with phenols or aromatic amines to form azo compounds.

| Reaction Type | Description |

|---|---|

| Azo Coupling | Reacts with phenols or amines to produce azo dyes. |

| Electrophilic Substitution | Acts as an electrophile in various substitution reactions. |

Biological Applications

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial properties. It has shown effectiveness against various bacterial strains, which can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Biochemical Assays

In biochemical research, this compound is employed for labeling biomolecules and studying enzyme mechanisms. Its ability to form stable complexes with biomolecules enhances its utility in various assays.

Synthesis of Azo Dyes

A notable case study involves the synthesis of various azo dyes using this compound as a precursor. For example, researchers successfully synthesized a series of azo compounds by coupling it with different aromatic amines, demonstrating high yields and vibrant colors suitable for textile applications.

Antimicrobial Studies

In another study focusing on its antimicrobial properties, researchers evaluated the effectiveness of this compound against clinical isolates of bacteria. The results showed significant inhibitory effects, establishing a foundation for further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylamino)benzenediazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling with nucleophiles or substitution with other groups. The diazonium ion acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Key Compounds for Comparison

The following diazonium salts are selected based on structural and functional similarities:

Benzenediazonium chloride (base compound).

p-Nitrophenyldiazonium chloride (electron-withdrawing substituent).

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride (complex substituent and counterion).

4-(N,N-Dimethylamino)benzenediazonium trichlorozincate (zinc complex variant).

Comparative Analysis

Table 1: Structural and Functional Comparison of Diazonium Salts

Detailed Findings

Stability Trends: Electron-donating groups (e.g., -N(CH₃)₂) significantly enhance stability by delocalizing the positive charge on the diazonium ion. In contrast, electron-withdrawing groups (e.g., -NO₂ in p-nitrophenyldiazonium chloride) reduce stability, making the compound more reactive but prone to decomposition. Zinc chloride complexes (e.g., trichlorozincate salts) further stabilize diazonium ions by forming coordination bonds, enabling storage and handling under milder conditions.

Solubility: The dimethylamino derivative exhibits high solubility in polar solvents like water and ethanol due to its ionic nature. Zinc-containing complexes show enhanced solubility in organic solvents (e.g., DCM, DMF), making them suitable for reactions in non-aqueous media.

Applications :

- p-Nitrophenyldiazonium chloride : Used in fast-color-base dyes (e.g., FAST SCARLET GG) due to its high reactivity with electron-rich aromatics.

- Zinc chloride complexes : Preferred in industrial settings for azo coupling reactions requiring prolonged stability.

The dimethylamino variant and its zinc complexes are safer alternatives, with improved thermal stability.

Biological Activity

4-(N,N-Dimethylamino)benzenediazonium chloride, with the CAS number 100-04-9, is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This compound is primarily utilized in organic synthesis, particularly in the production of azo dyes, but its potential biological effects, including antimicrobial and anticancer activities, are of significant interest.

The synthesis of this compound involves the diazotization of 4-(N,N-dimethylamino)aniline using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction can be summarized as follows:

This compound is characterized by a highly reactive diazonium ion that can participate in various chemical reactions, including electrophilic substitution and coupling reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The proposed mechanism involves induction of apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 10% |

| 10 | 25% |

| 20 | 45% |

| 40 | 70% |

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon decomposition. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cellular damage and death. The diazonium ion acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles present in biological systems.

Comparison with Related Compounds

Compared to other diazonium salts, such as benzenediazonium chloride or 4-nitrobenzenediazonium chloride, the presence of the dimethylamino group enhances the reactivity and selectivity of this compound in coupling reactions, making it particularly valuable in synthetic organic chemistry.

| Compound | Functional Group | Reactivity |

|---|---|---|

| This compound | Dimethylamino | High |

| Benzenediazonium chloride | None | Moderate |

| 4-Nitrobenzenediazonium chloride | Nitro | Lower due to electron-withdrawing effect |

Q & A

Q. How should 4-(N,N-Dimethylamino)benzenediazonium chloride be stored to maintain stability during experiments?

The compound is highly unstable in aqueous solutions and degrades via decomposition to phenol and nitrogen gas. To minimize degradation:

- Storage : Keep at 0–6°C in airtight, light-protected containers .

- Handling : Prepare fresh solutions immediately before use. Avoid prolonged exposure to ambient light or heat.

- Monitoring : Track decomposition using UV-Vis spectroscopy (loss of diazonium peak at ~300 nm) or gas chromatography (N₂ detection) .

Q. What are the primary decomposition products of this compound, and how do they affect experimental outcomes?

Decomposition generates phenol derivatives and nitrogen gas , which can interfere with reaction stoichiometry or introduce unwanted byproducts. For example:

Q. What methods are recommended for assessing the antimicrobial activity of this compound?

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Time-kill kinetics : Monitor bacterial viability over 24 hours using colony-forming unit (CFU) counts.

- Controls : Include solvent-only controls to isolate compound-specific effects .

Q. How can researchers enhance the stability of this compound in aqueous solutions?

- pH control : Maintain acidic conditions (pH 4–5) using citrate or phosphate buffers.

- Additives : Include stabilizers like sulfonic acids (e.g., naphthalene-1,5-disulfonate) to slow hydrolysis.

- Low-temperature reactions : Conduct syntheses at 0–5°C to reduce thermal degradation .

Advanced Research Questions

Q. How can researchers optimize Sandmeyer reactions using this diazonium salt to synthesize aryl halides?

- Catalyst selection : Use Cu(I)Cl for chlorination or Cu(I)Br for bromination. Avoid excess halide ions to prevent side reactions.

- Temperature control : Maintain 0–5°C during diazonium salt formation, then gradually warm to 50°C for halogenation.

- Workup : Extract products with dichloromethane and purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What strategies are effective for determining safe dosage thresholds in in vivo studies?

- In vitro cytotoxicity assays : Use HepG2 or HEK293 cell lines to establish IC₅₀ values.

- Pharmacokinetic modeling : Measure plasma half-life and tissue distribution in rodent models via LC-MS/MS.

- Dose escalation : Start at 1 mg/kg and monitor biomarkers (e.g., liver enzymes, oxidative stress markers) .

Q. How can electrochemical properties of this compound be leveraged in material science applications?

- Cyclic voltammetry : Characterize redox behavior in acetonitrile with 0.1 M TBAPF₆ as electrolyte. The dimethylamino group enhances electron-donating capacity, enabling use in conductive polymers.

- Surface modification : Electrograft the diazonium salt onto carbon electrodes for biosensor development. Optimize deposition potential (e.g., −0.5 V vs. Ag/AgCl) .

Q. What synthetic pathways are available for coupling this diazonium salt with aromatic boronic acids?

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DMF/H₂O (3:1) at 80°C.

- Purification : Remove Pd residues via activated charcoal filtration.

- Yield optimization : Pre-activate boronic acids with pinacol ester protection (e.g., 4-(N,N-dimethylamino)phenylboronic acid pinacol ester) to enhance reactivity .

Q. How can kinetic studies elucidate the decomposition mechanism of this compound?

- HPLC monitoring : Track diazonium concentration decay using a C18 column (acetonitrile/water, 60:40).

- Arrhenius analysis : Calculate activation energy (Eₐ) from rate constants at 5°C, 25°C, and 45°C.

- DFT calculations : Model transition states for N₂ elimination using Gaussian09 with B3LYP/6-31G* basis set .

Q. What experimental approaches identify cellular toxicity mechanisms in eukaryotic systems?

- ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species in treated cells.

- Apoptosis assays : Perform Annexin V/PI staining followed by flow cytometry.

- Enzyme inhibition studies : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.